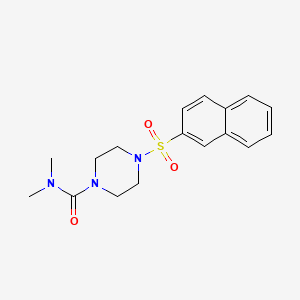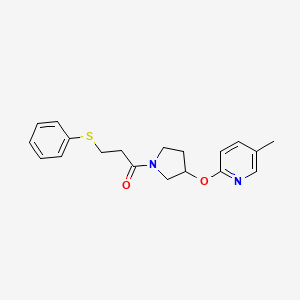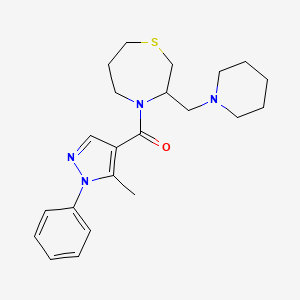
4-Bromo-6-cyclopropyl-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-cyclopropyl-2-methylpyrimidine, also known as BCPM, is an organic heterocyclic compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.078 .
Molecular Structure Analysis
The InChI code for 4-Bromo-6-cyclopropyl-2-methylpyrimidine is 1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The predicted boiling point of 4-Bromo-6-cyclopropyl-2-methylpyrimidine is 275.3±20.0 °C and its predicted density is 1.562±0.06 g/cm3 . Its pKa is predicted to be 1.19±0.30 .Aplicaciones Científicas De Investigación
Anticancer Applications
4-Bromo-6-cyclopropyl-2-methylpyrimidine: is a pyrimidine derivative, which is a class of compounds known for their anticancer properties. Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, including antitumor effects . They can act as DNA topoisomerase II inhibitors, which are crucial in the replication of cancer cells . Additionally, they have been used in the synthesis of drugs like imatinib, dasatinib, and nilotinib, which are established treatments for leukemia .
Antimicrobial and Antifungal Activities
The pyrimidine scaffold is also associated with antimicrobial and antifungal activities. Compounds with this core structure have been utilized in developing treatments against various bacterial and fungal infections . This is particularly important in the context of rising antibiotic resistance, where novel antimicrobial agents are urgently needed.
Cardiovascular Therapeutics
Pyrimidine derivatives have found applications as cardiovascular agents, particularly in the treatment of hypertension. They can modulate blood pressure by acting on different pathways, including calcium channel antagonism . This makes them valuable for the development of new antihypertensive medications.
Anti-Inflammatory and Analgesic Properties
The anti-inflammatory and analgesic activities of pyrimidine derivatives make them potential candidates for the treatment of chronic pain and inflammatory diseases . They can inhibit the production of inflammatory mediators and reduce pain perception, providing relief from symptoms.
Antidiabetic Effects
Pyrimidine derivatives have been explored for their antidiabetic effects, particularly as DPP-IV inhibitors . These inhibitors play a role in increasing insulin secretion and decreasing glucagon levels, which can help in the management of type 2 diabetes.
Neuroprotection and Ocular Therapeutics
Some pyrimidine derivatives have shown potential in neuroprotection and as therapeutics for ocular conditions. They can induce vascular relaxation in the ocular ciliary artery and provide neuroprotection for retinal ganglion cells . This opens up possibilities for treatments targeting glaucoma and other neurodegenerative diseases of the eye.
Safety and Hazards
Propiedades
IUPAC Name |
4-bromo-6-cyclopropyl-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c1-5-10-7(6-2-3-6)4-8(9)11-5/h4,6H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHWCNZVXRBSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-hydroxyanilino)methyl]-1(2H)-phthalazinone](/img/structure/B2595083.png)
![Methyl 4-[[2-[(Z)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2595085.png)
![1-(2-Methoxyethyl)-3,4,9-trimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2595087.png)
![5-{4-[(cyclopropylamino)carbonyl]benzyl}-1-methyl-N-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2595088.png)
![N-(2-chlorobenzyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)


![3-(4-ethoxyphenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2595094.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2595095.png)
![Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B2595098.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B2595102.png)
![N-(3-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2595103.png)
